Bilirubin diglucuronide

Catalog No.
S622501
CAS No.
17459-92-6
M.F
C45H52N4O18
M. Wt
936.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bilirubin diglucuronide

CAS Number

17459-92-6

Product Name

Bilirubin diglucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[2-[[3-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxopropyl]-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C45H52N4O18

Molecular Weight

936.9 g/mol

InChI

InChI=1S/C45H52N4O18/c1-7-20-19(6)40(58)49-27(20)14-25-18(5)23(10-12-31(51)65-45-37(57)33(53)35(55)39(67-45)43(62)63)29(47-25)15-28-22(17(4)24(46-28)13-26-16(3)21(8-2)41(59)48-26)9-11-30(50)64-44-36(56)32(52)34(54)38(66-44)42(60)61/h7-8,13-14,32-39,44-47,52-57H,1-2,9-12,15H2,3-6H3,(H,48,59)(H,49,58)(H,60,61)(H,62,63)/b26-13-,27-14-/t32-,33-,34-,35-,36+,37+,38-,39-,44+,45+/m0/s1

InChI Key

SCJLWMXOOYZBTH-BTVQFETGSA-N

SMILES

CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C

Synonyms

bilirubin diglucuronide

Canonical SMILES

CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)C=C)C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)/C=C\6/C(=C(C(=O)N6)C=C)C

Description

The exact mass of the compound Bilirubin diglucuronide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Bile Pigments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BDG as a Marker of Liver Function

BDG measurement serves as a non-invasive tool for assessing liver function in scientific research. Elevated levels of BDG in blood or urine can indicate impaired bile excretion, which might be caused by various liver diseases like hepatitis, cirrhosis, or bile duct obstruction []. Researchers utilize BDG levels to:

  • Monitor disease progression: Serial BDG measurements can track the course of liver diseases and assess the effectiveness of treatment interventions [].
  • Differentiate between liver and pre-hepatic causes of jaundice: In some cases, high bilirubin levels can result from increased red blood cell breakdown (pre-hepatic) rather than liver dysfunction. BDG is primarily produced in the liver; hence, disproportionately high BDG compared to other bilirubin fractions suggests a liver issue [].

BDG Research in Cholestatic Liver Diseases

Cholestatic liver diseases encompass a group of conditions that impair bile flow. BDG research plays a significant role in this field by:

  • Understanding mechanisms of cholestasis: Studying BDG transport and excretion can provide insights into the underlying mechanisms of bile flow disruption in various cholestatic diseases [].
  • Developing diagnostic tools: Researchers are exploring the potential of BDG, along with other markers, to create more specific and sensitive diagnostic tests for differentiating between different types of cholestasis [].

Bilirubin diglucuronide is a water-soluble compound formed from the conjugation of bilirubin with two molecules of glucuronic acid. This process primarily occurs in the liver, where the enzyme uridine diphosphate-glucuronosyltransferase 1A1 catalyzes the reaction. Bilirubin itself is a product of heme catabolism, generated through a series of enzymatic reactions that convert heme into biliverdin and subsequently into bilirubin. The conversion of bilirubin into its diglucuronide form is crucial for its excretion from the body, as it increases the solubility of bilirubin, allowing it to be eliminated through bile and urine .

The synthesis of bilirubin diglucuronide involves a two-step enzymatic process:

  • First Step: Bilirubin is conjugated with one molecule of glucuronic acid to form bilirubin monoglucuronide. This reaction disrupts internal hydrogen bonds in bilirubin, making it more soluble .
  • Second Step: A second glucuronic acid molecule is added to form bilirubin diglucuronide. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferase 1A1 and occurs in the endoplasmic reticulum of hepatocytes .

Bilirubin+2UDP glucuronic acidUGT1A1Bilirubin diglucuronide+2UDP\text{Bilirubin}+2\text{UDP glucuronic acid}\xrightarrow{\text{UGT1A1}}\text{Bilirubin diglucuronide}+2\text{UDP}

Bilirubin diglucuronide plays a significant role in detoxification processes within the body. Its formation enhances the solubility of bilirubin, facilitating its excretion from the liver into bile. Elevated levels of unconjugated bilirubin can lead to conditions such as jaundice, highlighting the importance of effective conjugation and elimination pathways . Additionally, bilirubin has been noted for its antioxidant properties, which may help protect cells from oxidative stress .

The synthesis of bilirubin diglucuronide can be achieved through several methods:

  • Enzymatic Synthesis: The primary method involves the use of uridine diphosphate-glucuronosyltransferase 1A1 to catalyze the conjugation of bilirubin with glucuronic acid in liver tissues or cell cultures .
  • Chemical Synthesis: Laboratory methods may also employ chemical reagents to mimic enzymatic reactions, although these are less common due to complexity and lower yields compared to biological methods .

Bilirubin diglucuronide is primarily used in clinical diagnostics to assess liver function and evaluate conditions related to hyperbilirubinemia. Its measurement helps differentiate between various types of jaundice (e.g., conjugated versus unconjugated) and provides insights into hepatic health . Additionally, research into its antioxidant properties suggests potential therapeutic applications in neuroprotection and other oxidative stress-related conditions .

Bilirubin diglucuronide is closely related to several other compounds involved in bilirubin metabolism:

CompoundStructure TypeSolubilityRole in Metabolism
BilirubinOpen-chain tetrapyrroleInsolublePrecursor to conjugated forms
Bilirubin monoglucuronideConjugated formModerately solubleIntermediate product in bilirubin metabolism
BiliverdinOpen-chain tetrapyrroleWater-solublePrecursor to bilirubin from heme catabolism
Uridine diphosphate-glucuronic acidSugar nucleotideWater-solubleDonor molecule for glucuronidation reactions

Bilirubin diglucuronide stands out due to its dual glucuronic acid attachments, enhancing its solubility significantly compared to unconjugated forms like bilirubin or monoglucuronides. This unique structure facilitates efficient excretion and plays a critical role in maintaining physiological balance concerning bilirubin levels in the body .

XLogP3

-0.2

UNII

9L71584RCM

Wikipedia

Bilirubin diglucuronide

Dates

Modify: 2024-02-18

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